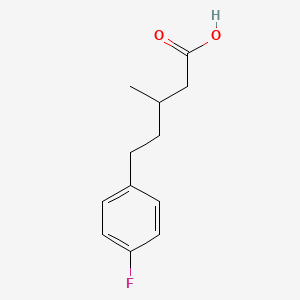
5-(4-Fluorophenyl)-3-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Fluorophenyl)-3-methylpentanoic acid: is an organic compound characterized by the presence of a fluorophenyl group attached to a pentanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: One common method is through the use of Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 5-(4-Fluorophenyl)-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Chemistry: In chemistry, 5-(4-Fluorophenyl)-3-methylpentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Industrially, the compound can be used in the production of specialty chemicals, polymers, and materials with specific characteristics.
作用机制
The mechanism of action of 5-(4-Fluorophenyl)-3-methylpentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and derivative used.
相似化合物的比较
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 5-(4-Fluorophenyl)pyridine-3-carboxylic acid
Comparison: Compared to similar compounds, 5-(4-Fluorophenyl)-3-methylpentanoic acid is unique due to its specific structural features, such as the presence of a methyl group on the pentanoic acid backbone
生物活性
5-(4-Fluorophenyl)-3-methylpentanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and therapeutic potentials, supported by relevant data and case studies.
Chemical Structure and Properties
This compound consists of a pentanoic acid backbone with a fluorophenyl group at one end and a methyl group at the third carbon. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it suitable for drug development.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorophenyl group significantly enhances binding affinity, which can modulate biological pathways related to inflammation and pain management. Research indicates that this compound may serve as a lead compound for developing new pharmaceuticals targeting inflammatory diseases .
Anti-inflammatory Effects
Research has highlighted the potential anti-inflammatory properties of this compound. In vitro studies have shown that it can inhibit the release of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. This inhibition suggests that the compound could be beneficial in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis or other autoimmune disorders .
Analgesic Properties
The compound has also been evaluated for its analgesic effects. In animal models, administration of this compound resulted in significant pain relief, comparable to standard analgesics. This finding supports its potential use in pain management therapies .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds provides insights into the unique biological activities of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 5-(4-Chlorophenyl)-3-methylpentanoic acid | Similar pentanoic structure with chlorine | Different halogen affects biological activity |
| 5-(Phenyl)-3-methylpentanoic acid | Lacks fluorine; only has a phenyl group | Less lipophilic than fluorinated analogs |
| 5-(4-Bromophenyl)-3-methylpentanoic acid | Contains bromine instead of fluorine | Varying reactivity due to bromine's properties |
The unique presence of fluorine in this compound significantly alters its physicochemical properties, enhancing its potential as a pharmaceutical agent compared to these similar compounds.
Case Studies and Research Findings
- In Vivo Studies :
- Pharmacokinetics :
属性
分子式 |
C12H15FO2 |
|---|---|
分子量 |
210.24 g/mol |
IUPAC 名称 |
5-(4-fluorophenyl)-3-methylpentanoic acid |
InChI |
InChI=1S/C12H15FO2/c1-9(8-12(14)15)2-3-10-4-6-11(13)7-5-10/h4-7,9H,2-3,8H2,1H3,(H,14,15) |
InChI 键 |
WQJDFHSDDNVYTA-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC=C(C=C1)F)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















